molecular formula C4H6N2O2 B555391 beta-Cyano-L-alanine CAS No. 6232-19-5

beta-Cyano-L-alanine

Cat. No. B555391
CAS RN: 6232-19-5
M. Wt: 114,1 g/mole
InChI Key: BXRLWGXPSRYJDZ-VKHMYHEASA-N
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Description

Beta-Cyano-L-alanine, also known as 3-Cyano-L-alanine or β-Cyanoalanine, is an amino acid with the formula NCCH2CH(NH2)CO2H . It is a rare example of a nitrile-containing amino acid and is a white, water-soluble solid . It can be found in common vetch seeds .


Synthesis Analysis

Beta-Cyano-L-alanine arises in nature by the action of cyanide on cysteine, catalyzed by L-3-cyanoalanine synthase . The reaction is as follows: HSCH2CH(NH2)CO2H + HCN → NCCH2CH(NH2)CO2H + H2S .


Molecular Structure Analysis

The molecular structure of beta-Cyano-L-alanine is NCCH2CH(NH2)CO2H . Like most amino acids, it exists as a tautomer NCCH2CH(NH3+)CO2− .


Chemical Reactions Analysis

Beta-Cyano-L-alanine is converted to aspartic acid and asparagine enzymatically . It plays an important role in cyanide metabolism in plants .


Physical And Chemical Properties Analysis

Beta-Cyano-L-alanine is a white, water-soluble solid . It has a molecular weight of 114.104 g·mol−1 . Its chemical formula is C4H6N2O2 .

Scientific Research Applications

Inhibition of Cystathione γ-Lyase (CSE)

Beta-Cyano-L-alanine (BCA) is used as an inhibitor of cystathione γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H2S). This inhibition is crucial for studying the physiological roles of H2S in various biological processes, such as angiogenesis and hypertension .

Study of Hydrogen Sulfide Synthesis

BCA serves as a reversible inhibitor of H2S synthesis. This application is significant in research exploring the protective effects of H2S against inflammatory damage, particularly in response to stimuli like lipopolysaccharides (LPS) .

Biotechnological Production

Beta-Cyano-L-alanine may be involved in the biotechnological production processes due to its relation to beta-alanine and its derivatives, which have wide applications in medicine, feed, food, and other industries .

Neuroprotection Against Ethanol-Induced Damage

Research has indicated that BCA can eliminate the protective effects of ethanol against brain ischemia/reperfusion (I/R) injury, suggesting a role in neuroprotective studies .

Sensitivity in Marine Bacteria

Beta-Cyano-L-alanine has been found to not inhibit the growth of bacteria, yeast, or eukaryotic microalgae; however, some cyanobacteria are sensitive to it. This property could be relevant in studies related to marine biology and ecology .

MilliporeSigma - β-Cyano-L-alanine MilliporeSigma - β-Cyano-L-alanine MCE - β-cyano-L-Alanine Cayman Chemical - β-cyano-L-Alanine MDPI - CTH/H2S Regulates LPS-Induced Inflammation

Mechanism of Action

Target of Action

Beta-Cyano-L-alanine, also known as L-Alanine, 3-cyano-, is a nitrile that is widely found in higher plants . It is enzymatically produced by cyanoalanine synthase from cyanide and cysteine as substrates . The primary target of Beta-Cyano-L-alanine is cystathionine γ-lyase (CSE) , an enzyme that plays a crucial role in the transsulfuration pathway, which is essential for the biosynthesis of cysteine.

Mode of Action

Beta-Cyano-L-alanine interacts with its target, CSE, by inhibiting its activity . This inhibition disrupts the normal functioning of the transsulfuration pathway, leading to changes in the metabolism of sulfur-containing amino acids.

Biochemical Pathways

The biochemical pathway affected by Beta-Cyano-L-alanine is the transsulfuration pathway. This pathway is responsible for the conversion of homocysteine to cysteine. When Beta-Cyano-L-alanine inhibits CSE, it disrupts this pathway, leading to an accumulation of homocysteine and a decrease in cysteine production . Additionally, Beta-Cyano-L-alanine is converted to aspartic acid and asparagine enzymatically .

Pharmacokinetics

Given its water-soluble nature , it is likely to have good bioavailability

Result of Action

The inhibition of CSE by Beta-Cyano-L-alanine leads to changes in the metabolism of sulfur-containing amino acids. This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of cyanide metabolism in plants, Beta-Cyano-L-alanine plays a crucial role .

Action Environment

The action of Beta-Cyano-L-alanine can be influenced by various environmental factors. For instance, its production in plants is likely to be influenced by the presence of cyanide and cysteine, the substrates for the enzyme that produces Beta-Cyano-L-alanine . Additionally, factors that affect the activity of CSE, such as the availability of its substrate homocysteine, can also influence the action of Beta-Cyano-L-alanine.

properties

IUPAC Name

(2S)-2-amino-3-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLWGXPSRYJDZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977873
Record name Cyanoalanine
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-L-alanine

CAS RN

6232-19-5
Record name β-Cyano-L-alanine
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Record name 3-Cyano-L-alanine
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Record name Cyanoalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-3-cyanopropionic acid
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Record name 3-Cyano-L-alanine
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Record name L-3-Cyanoalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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